molecular formula C17H19N3 B5637147 2-amino-5-ethyl-4-phenyl-6-propylnicotinonitrile

2-amino-5-ethyl-4-phenyl-6-propylnicotinonitrile

Cat. No. B5637147
M. Wt: 265.35 g/mol
InChI Key: LWVBAQGEBLLMKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds involves multifunctional synthetic protocols, often employing catalysts like K2CO3 under specific conditions such as water solvent, to achieve good yields. Kumar et al. (2014) developed an efficient three-component synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, highlighting the utility of water as a solvent and potassium carbonate as a catalyst for such syntheses (Kumar et al., 2014).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular conformation of such compounds. For instance, the single crystal X-ray structural analysis of related compounds reveals their conformation and intermolecular interactions, which are critical for predicting the behavior of 2-amino-5-ethyl-4-phenyl-6-propylnicotinonitrile in various environments (Kumar et al., 2018).

Chemical Reactions and Properties

Research on similar molecules has demonstrated various reactions, including Knoevenagel-cyclocondensation and interactions with different arylidinemalononitrile derivatives, leading to a range of compounds with potential applications. Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and explores their reactions, showcasing the chemical versatility of these compounds (Mohamed, 2021).

properties

IUPAC Name

2-amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-8-15-13(4-2)16(12-9-6-5-7-10-12)14(11-18)17(19)20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVBAQGEBLLMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile

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